1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid
Description
1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid is a trifluoroacetate (TFA) salt formed by the protonation of the bicyclic amine 1-cyclobutylazetidin-3-amine with trifluoroacetic acid. This compound is structurally characterized by:
Properties
IUPAC Name |
1-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c8-6-4-9(5-6)7-2-1-3-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZPNRDIPSEUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of cyclobutylamine with azetidin-3-one under controlled conditions to form 1-Cyclobutylazetidin-3-amine. This intermediate is then treated with 2,2,2-trifluoroacetic acid to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Modified Amine Components
Table 1: Comparison of Azetidine-Based Trifluoroacetates
Key Observations :
- Aromatic substituents (e.g., hydroxyphenyl) enhance solubility in aqueous media, advantageous for biological applications .
Counterion Variants: TFA vs. Other Acids
Table 2: Comparison of Acid Counterions in Azetidine Salts
Key Observations :
- TFA’s weaker acidity compared to HCl or H2SO4 reduces side reactions (e.g., ester hydrolysis), making it preferable in delicate syntheses .
- TFA’s volatility (BP 72°C) allows easy removal under reduced pressure, simplifying purification .
Functional Analogues in Pharmaceutical Chemistry
Table 3: TFA Salts in Drug Development
Key Observations :
Biological Activity
1-Cyclobutylazetidin-3-amine; 2,2,2-trifluoroacetic acid is a compound that combines an azetidine ring structure with a cyclobutyl group and trifluoroacetic acid (TFA). The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry, where fluorinated compounds often exhibit enhanced pharmacological properties.
The molecular formula of 1-Cyclobutylazetidin-3-amine; 2,2,2-trifluoroacetic acid is with a molecular weight of 354.25 g/mol. The compound is characterized by its stability and solubility due to the presence of the trifluoroacetic acid moiety, which enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can modulate the activity of these biomolecules, leading to various physiological effects. The trifluoroacetyl group contributes to its acidity and reactivity, allowing it to participate in significant biochemical interactions.
Biological Activity Overview
Research indicates that compounds similar to 1-Cyclobutylazetidin-3-amine; TFA exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that trifluoroacetylated amines can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Potential : Fluorinated compounds are often investigated for their anticancer activities due to their ability to disrupt cellular processes.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Antimicrobial Activity
A study reported that trifluoroacetylated amines exhibited significant antimicrobial activity against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
Anticancer Activity
In vitro studies on related azetidine derivatives indicated that these compounds could induce apoptosis in cancer cell lines. The presence of the trifluoroacetyl group was essential for enhancing the cytotoxicity observed in these studies.
Neuroprotective Effects
Research has suggested that certain amines can protect neuronal cells from oxidative stress. This effect may be attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-Cyclobutylazetidin-3-amine; TFA | Antimicrobial, anticancer | Enzyme inhibition, membrane disruption |
| N-Cyclobutylazetidin-3-amine Hydrochloride | Moderate antimicrobial | Similar mechanism as above |
| Trifluoroacetylated amines | Broad-spectrum antimicrobial | Cell membrane disruption |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Cyclobutylazetidin-3-amine in the presence of trifluoroacetic acid (TFA)?
- Methodological Answer : The synthesis of 1-Cyclobutylazetidin-3-amine can involve ring-opening reactions of azetidine precursors with cyclobutyl groups. For example, nucleophilic substitution using cyclobutyl halides or strain-driven cycloadditions (e.g., [2+2] reactions) may form the azetidine ring. TFA, often used as a protonating agent, stabilizes intermediates by forming salts. Key steps include:
- Reaction Optimization : Use anhydrous conditions to avoid hydrolysis of the azetidine ring .
- Purification : Employ column chromatography with TFA-containing mobile phases to separate amine-TFA salts .
Q. How can NMR spectroscopy be optimized to characterize 1-Cyclobutylazetidin-3-amine in the presence of TFA?
- Methodological Answer : TFA’s strong trifluoromethyl signal can obscure nearby proton resonances. To mitigate this:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to shift TFA signals away from the amine region.
- Suppression Techniques : Apply presaturation pulses or gradient-shifted NMR experiments to suppress TFA peaks .
- pH Adjustment : Neutralize TFA with NaHCO₃ to convert the amine-TFA salt into a free base for clearer spectra.
Advanced Research Questions
Q. What strategies mitigate acid-catalyzed decomposition of the azetidine ring during synthesis with TFA?
- Methodological Answer : The azetidine ring’s strain makes it prone to acid-induced ring-opening. Strategies include:
- Low-Temperature Reactions : Perform syntheses at 0–5°C to reduce proton mobility.
- Alternative Acids : Substitute TFA with weaker acids (e.g., acetic acid) or buffered systems (e.g., TFA/NaOTf mixtures) .
- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups before TFA deprotection .
Q. How can researchers resolve contradictions in reaction yields when varying cyclobutyl substituents?
- Methodological Answer : Steric hindrance from cyclobutyl groups may alter reaction kinetics. To address discrepancies:
- Kinetic Studies : Use stopped-flow NMR or in-situ IR to monitor reaction progress and identify rate-limiting steps.
- Computational Modeling : Apply density functional theory (DFT) to compare transition-state energies for substituents with varying bulk .
- Crystallographic Analysis : Validate steric effects via single-crystal X-ray structures of intermediates (e.g., cyclobutyl-azetidine adducts) .
Q. What computational methods predict the stability of the cyclobutyl-azetidine-TFA complex?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in TFA-containing solvents to assess conformational stability.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between the amine and TFA) in crystal structures .
- pKa Calculations : Use software like MarvinSketch to estimate protonation states and salt stability under varying pH conditions .
Q. How can byproducts from TFA-mediated coupling reactions involving 1-Cyclobutylazetidin-3-amine be analyzed?
- Methodological Answer :
- LC-MS/MS : Employ high-resolution mass spectrometry to identify byproducts (e.g., ring-opened aldehydes or dimerized species).
- Isotopic Labeling : Use ¹³C-labeled TFA to trace acid participation in side reactions via isotopic patterns .
- Reaction Quenching : Rapidly neutralize TFA with solid-phase extraction (SPE) cartridges to halt degradation pathways .
Data Contradiction Analysis
Q. Why do reported melting points for 1-Cyclobutylazetidin-3-amine-TFA salts vary across studies?
- Methodological Answer : Variations arise from differing salt stoichiometries or polymorphic forms. To standardize:
- Thermogravimetric Analysis (TGA) : Confirm dehydration steps and salt composition.
- Differential Scanning Calorimetry (DSC) : Compare phase transitions across samples synthesized under varied conditions (e.g., solvent evaporation rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
